ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate
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Overview
Description
Ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a naphthalene ring, which is known for its stability and aromatic properties, making it a valuable component in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate typically involves the reaction of ethyl carbamate with 3-(naphthalene-1-carbonylamino)phenyl isocyanate. This reaction is carried out under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Formation of Isocyanate: The starting material, 3-(naphthalene-1-carbonylamino)phenylamine, is reacted with phosgene to form the corresponding isocyanate.
Carbamoylation: The isocyanate is then reacted with ethyl carbamate in the presence of a suitable catalyst, such as dibutyltin dilaurate, to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: N-substituted carbamates.
Scientific Research Applications
Ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The naphthalene ring and carbamate group play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar structural features but lacking the naphthalene ring.
Naphthalene-1-carbamate: Contains the naphthalene ring but differs in the substituents on the carbamate group.
Phenyl carbamate: Similar carbamate structure but with a phenyl group instead of the naphthalene ring.
Uniqueness
Ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate is unique due to the presence of both the naphthalene ring and the carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various applications. The naphthalene ring enhances the stability and aromaticity, while the carbamate group provides versatility in chemical reactions and biological interactions.
Properties
IUPAC Name |
ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-2-25-20(24)22-16-10-6-9-15(13-16)21-19(23)18-12-5-8-14-7-3-4-11-17(14)18/h3-13H,2H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWRKAAEZHEUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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